molecular formula C26H25FN2O4S B2706888 N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923438-76-0

N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2706888
CAS No.: 923438-76-0
M. Wt: 480.55
InChI Key: YVISYIFQQOFOHR-UHFFFAOYSA-N
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Description

Evolution of Piperidine-4-Carboxamide Derivatives in Medicinal Chemistry

Piperidine-4-carboxamide derivatives have emerged as critical scaffolds in drug discovery due to their structural versatility and pharmacological relevance. The piperidine ring, a six-membered nitrogen-containing heterocycle, provides a rigid framework that facilitates interactions with biological targets, while the carboxamide group enhances hydrogen-bonding capabilities and metabolic stability. Early work in this field dates to the late 19th century, with Guareschi’s multicomponent synthesis of cyclic imides from ketones, cyanoacetate, and ammonia, laying the groundwork for piperidine-based heterocycles.

Modern advancements include intramolecular radical cyclization methods, such as Kamimura’s synthesis of polysubstituted alkylidene piperidines from 1,6-enynes using triethylborane as a radical initiator. These methods enable regioselective formation of piperidine derivatives, critical for optimizing bioactivity. For example, Gharpure’s acid-mediated reductive hydroamination/cyclization of alkynes highlights the role of reaction conditions in determining product stereochemistry. The table below summarizes key synthetic approaches:

Synthesis Method Key Features Yield Range
Radical Cyclization Regioselective, cis-selective hydrogen abstraction 60–85%
Reductive Hydroamination Acid-mediated, iminium ion intermediates 70–90%
Multicomponent Reactions (MCRs) Scalable, diverse substituent incorporation 50–95%

The integration of MCRs, such as the Ugi and Biginelli reactions, has further expanded the chemical space of piperidine-4-carboxamides, enabling rapid access to libraries of compounds for high-throughput screening.

Emergence of Fluorophenylsulfonyl-Substituted Compounds

The introduction of fluorophenylsulfonyl groups into piperidine derivatives represents a strategic advancement in medicinal chemistry. This substituent enhances target binding affinity through sulfur-oxygen dipole interactions and improves pharmacokinetic properties via electron-withdrawing effects. For instance, 1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide (PubChem CID 16804435) demonstrates a molecular weight of 445.5 g/mol and a sulfonamide group that stabilizes receptor-ligand complexes.

Structural analyses reveal that the fluorophenylsulfonyl moiety increases metabolic stability by resisting oxidative degradation, a common limitation in earlier piperidine derivatives. The table below contrasts fluorophenylsulfonyl-containing compounds with their non-fluorinated analogs:

Compound LogP Target Affinity (nM) Metabolic Half-Life (h)
Fluorophenylsulfonyl Derivative 3.2 12 ± 2 8.5 ± 0.7
Phenylsulfonyl Analog 2.8 45 ± 5 4.2 ± 0.3

These improvements underscore the fluorophenylsulfonyl group’s role in optimizing drug-like properties.

Research Significance and Scientific Rationale

N-(2-Benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide combines the pharmacological benefits of piperidine-4-carboxamides with the electronic and steric advantages of fluorophenylsulfonyl groups. The benzoyl and methyl substituents on the phenyl ring further modulate lipophilicity and target selectivity, making the compound a promising candidate for modulating enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

The compound’s design addresses historical challenges in piperidine-based drug development, including poor bioavailability and off-target effects. Molecular dynamics simulations suggest that the fluorophenylsulfonyl group forms stable interactions with hydrophobic pockets in AChE, while the carboxamide mediates hydrogen bonding with catalytic residues.

Current Research Landscape and Knowledge Gaps

Recent studies have focused on optimizing synthetic routes and evaluating in vitro efficacy. For example, Ahmad’s chitosan-supported ytterbium catalyst achieves 92% yield in piperidine-4-carboxamide synthesis, demonstrating the feasibility of green chemistry approaches. However, critical gaps remain:

  • In Vivo Validation : Most studies are limited to cellular assays, with few preclinical pharmacokinetic assessments.
  • Selectivity Profiling : Off-target interactions with related receptors (e.g., serotonin transporters) are poorly characterized.
  • Synthetic Scalability : While MCRs are efficient, scaling these reactions for industrial production requires further optimization.

Future research should prioritize structure-activity relationship (SAR) studies to elucidate the impact of substituent variations on potency and selectivity. Additionally, computational modeling could guide the design of next-generation derivatives with improved blood-brain barrier permeability.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O4S/c1-18-7-12-24(23(17-18)25(30)19-5-3-2-4-6-19)28-26(31)20-13-15-29(16-14-20)34(32,33)22-10-8-21(27)9-11-22/h2-12,17,20H,13-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVISYIFQQOFOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, also referred to as a sulfonyl amide derivative, exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This compound is characterized by its complex structure, which includes a piperidine ring and various aromatic substituents that contribute to its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24_{24}H22_{22}FNO4_{4}S
  • Molecular Weight : 439.5 g/mol
  • CAS Number : 941907-30-8

The compound's structure is pivotal in determining its interaction with biological targets, influencing both its efficacy and safety profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group is known for its ability to form strong interactions with biological macromolecules, potentially leading to inhibition or modulation of their activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Receptor Interaction : It can interact with receptors that play roles in various physiological processes, including inflammation and cancer proliferation.

Biological Activity Overview

Research indicates that this compound has demonstrated several biological activities:

  • Anti-Cancer Activity : Studies have shown that similar sulfonamide compounds exhibit anti-proliferative effects against various cancer cell lines. For instance, structure–activity relationship (SAR) studies suggest that modifications on the piperidine ring can enhance anti-tumor activity compared to standard treatments like desferrioxamine .
  • Anti-inflammatory Properties : The presence of the benzoyl group may contribute to anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
  • Antibacterial Activity : Compounds with similar structures have been evaluated for antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindingsReference
Anti-Cancer ActivityEnhanced anti-proliferative effects noted in vitro against various cancer lines
Enzyme InhibitionSignificant inhibition observed in acetylcholinesterase (AChE) assays
Antibacterial TestingDemonstrated activity against E. coli and S. aureus with varying degrees of effectiveness

Comparison with Similar Compounds

Key Observations :

Sulfonyl Substituent Effects: Halogenation: The 4-fluorophenyl group in the target compound and analogs (e.g., 4–24 ) balances lipophilicity and electronic effects, whereas dichloro/bromo substituents (e.g., 4–20, 4–21 ) increase molecular weight and may enhance target affinity but reduce synthetic yields (28–48%). Symmetry: 3,5-Difluorophenyl and 2,4,6-trifluorophenyl groups (4–24, 4–26 ) improve crystallinity, as evidenced by melting points >250°C, compared to non-symmetrical analogs in (132–230°C) .

Q & A

Q. What are the recommended synthetic routes for N-(2-benzoyl-4-methylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, and how can purity be validated?

The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A typical approach involves:

  • Step 1 : Sulfonylation of piperidine-4-carboxylic acid with 4-fluorophenylsulfonyl chloride.
  • Step 2 : Amide coupling of the sulfonylated intermediate with 2-benzoyl-4-methylaniline using carbodiimide reagents (e.g., EDC/HOBt). Purity validation requires HPLC (≥98% purity) and NMR (e.g., ¹H/¹³C for confirming benzylic and sulfonyl groups). Analytical methods should align with protocols described for analogous piperidine-4-carboxamides .

Q. How is the structural conformation of this compound confirmed experimentally?

X-ray crystallography is critical for resolving stereochemistry and intermolecular interactions. For example, studies on N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide revealed dihedral angles between aromatic rings and the piperidine core, which influence binding to biological targets . DSC/TGA can further characterize thermal stability, as seen in related sulfonamide derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Receptor binding assays : Screen against σ1/σ2 receptors using radioligand displacement (e.g., [³H]-DTG for σ2), as demonstrated for structurally similar piperidine-4-carboxamides .
  • Ion channel inhibition : Patch-clamp assays for T-type Ca²⁺ channels, given the role of dialkyl substituents in enhancing activity in related compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s receptor affinity?

Key modifications include:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., 4-fluoro) on the benzoyl moiety enhances σ1 affinity (Ki < 10 nM), as observed in tetrahydroquinoline derivatives .
  • Piperidine substitution : Replacing the 4-methyl group with bulkier alkyl chains (e.g., phenethyl) improves T-type Ca²⁺ channel inhibition by 3–5 fold .
  • Sulfonyl group : The 4-fluorophenylsulfonyl moiety increases metabolic stability compared to non-fluorinated analogs .

Q. What strategies mitigate off-target effects in vivo?

  • Selectivity profiling : Compare binding affinity across receptor panels (e.g., cannabinoid, opioid) to identify cross-reactivity, as done for CP-945,598 .
  • Metabolite identification : Use LC-MS/MS to track oxidative metabolites (e.g., hydroxylation at the piperidine ring), which may contribute to off-target interactions .

Q. How do crystallographic data inform co-crystallization studies with target proteins?

The compound’s torsional angles (e.g., between the benzoyl and piperidine groups) determine docking compatibility. For instance, a dihedral angle of ~12° between aromatic rings in pyrimidine derivatives correlates with improved binding to kinase domains . Molecular dynamics simulations can predict conformational flexibility during protein-ligand interactions .

Q. What methodologies resolve contradictions in SAR data across studies?

  • Meta-analysis : Compare inhibitory IC₅₀ values from independent studies (e.g., T-type Ca²⁺ channel data vs. σ receptor binding ).
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding energy, as applied to piperidine-based CCR5 inhibitors .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for in vivo efficacy?

  • Dosing regimen : For oral administration, start with 10–30 mg/kg based on pharmacokinetic data from CP-945,598 (t₁/₂ = 6–8 hrs) .
  • Endpoint selection : Measure plasma exposure (AUC₀–₂₄h) and target engagement (e.g., receptor occupancy via PET imaging) .

Q. What computational tools predict metabolic liabilities?

  • CYP450 inhibition assays : Use human liver microsomes to assess CYP3A4/2D6 inhibition, critical for compounds with sulfonyl groups .
  • In silico tools : SwissADME or MetaSite to identify metabolic hotspots (e.g., benzylic positions prone to oxidation) .

Q. How can crystallographic data guide salt or co-crystal formulation?

Analyze hydrogen-bonding motifs (e.g., N–H⋯O interactions in sulfonamides ) to design stable co-crystals with improved solubility. For example, sodium 1-octanesulfonate buffer (pH 4.6) enhances stability in HPLC mobile phases .

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